

An In-depth Technical Guide to the Chemistry and Reactivity of Thiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B1252200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone of medicinal chemistry and drug development. Its unique structural and electronic properties confer a wide range of biological activities, making it a privileged scaffold in numerous approved drugs. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of thiazole, its reactivity, and key synthetic methodologies, tailored for researchers, scientists, and professionals in the field of drug discovery.

Structure and Physicochemical Properties of Thiazole

The thiazole ring is a planar, aromatic system characterized by significant π -electron delocalization, which imparts considerable stability. This aromaticity is greater than that of the corresponding oxazoles.

Nomenclature and Structure

According to IUPAC nomenclature, the parent compound is named 1,3-thiazole. The numbering of the ring atoms starts from the sulfur atom and proceeds towards the nitrogen

atom.

Physicochemical Properties

Thiazole is a pale yellow liquid with a pyridine-like odor. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₃ NS	
Molar Mass	85.13 g/mol	
Boiling Point	116-118 °C	
Density	1.198 g/cm ³	
pKa (of conjugate acid)	2.5	
Solubility	Sparingly soluble in water, soluble in alcohol and ether.	

Table 1: Physicochemical Properties of Thiazole

The pKa of the conjugate acid indicates that thiazole is a weak base.

Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is dictated by the electron-withdrawing effect of the nitrogen atom and the electron-donating nature of the sulfur atom. This results in a nuanced reactivity profile, with distinct sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. The preferred site of attack for electrophiles is the C5 position, which has the highest electron density.

- Halogenation: Direct halogenation of thiazole can be challenging. However, brom

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemistry and Reactivity of Thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252200#introduction-to-thiazole-chemistry-and-reactivity\]](https://www.benchchem.com/product/b1252200#introduction-to-thiazole-chemistry-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com